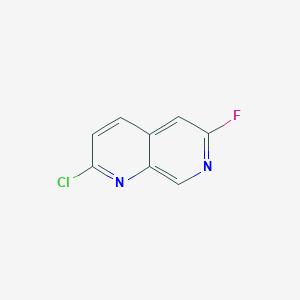

2-Chloro-6-fluoro-1,7-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-fluoro-1,7-naphthyridine is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-1,7-naphthyridine consists of a naphthyridine core with chlorine and fluorine substituents . The average mass of the molecule is 182.582 Da .Applications De Recherche Scientifique

Synthesis and Antitumor Potential

Synthesis of Anticancer Intermediates : 2-Chloro-6-fluoro-1,7-naphthyridine derivatives, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, have been synthesized and optimized for use as intermediates in the development of biologically active anticancer drugs (Zhang et al., 2019).

Antitumor Agents : Research into 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which include 2-chloro-6-fluoro-1,7-naphthyridine derivatives, has shown promise in finding antitumor agents with moderate cytotoxic activity against various cancer cell lines (Tsuzuki et al., 2004).

Synthesis Methodologies

Efficient Synthesis Techniques : Studies have explored efficient and optimized synthesis methodologies for fluoronaphthyridines, including 2-chloro-6-fluoro-1,7-naphthyridine derivatives, which are vital for large-scale production and practical applications in pharmaceuticals (Abele et al., 2014).

Reactivity and Functionalization : Investigations into the reactivity of naphthyridine derivatives, including benzo[c][1,7]naphthyridine derivatives, have led to the synthesis of novel compounds through alkylation, oxidation, and electrophilic substitution reactions. These studies contribute to understanding the chemical properties and potential functional applications of 2-chloro-6-fluoro-1,7-naphthyridine (Shatsauskas et al., 2019).

Biological and Chemical Sensing Applications

- Fluorescent Chemosensors : 2-Chloro-6-fluoro-1,7-naphthyridine derivatives have been used in the design of fluorescent 'turn-on' and 'turn-off' chemosensors. These sensors are capable of detecting specific ions like F− and Hg2+, demonstrating their potential in environmental monitoring and biomedical diagnostics (Chahal & Sankar, 2015).

Anti-Inflammatory and Cytotoxic Properties

- Anti-Inflammatory and Anticancer Activities : Certain 1,8-naphthyridine-3-carboxamide derivatives, closely related to 2-chloro-6-fluoro-1,7-naphthyridine, have been found to possess anti-inflammatory properties and potential anticancer effects. This highlights their dual therapeutic potential and relevance in pharmacological research (Madaan et al., 2013).

Orientations Futures

Naphthyridines, the class of compounds to which 2-Chloro-6-fluoro-1,7-naphthyridine belongs, have been the subject of significant research interest due to their wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds, including their potential roles in medicinal chemistry .

Propriétés

IUPAC Name |

2-chloro-6-fluoro-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBBUUWDRRWWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-1,7-naphthyridine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2958906.png)

![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2958907.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)

![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)

![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)